molecular formula C9H10ClNO3 B1526847 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene CAS No. 1249505-29-0

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

Cat. No.: B1526847
CAS No.: 1249505-29-0
M. Wt: 215.63 g/mol
InChI Key: QRYUROFBJONFBR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene is an aromatic organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . This compound features both a nitro group and a chloromethyl group attached to an ethoxy-substituted benzene ring, making it a valuable multifunctional intermediate in organic and chemical synthesis . The reactive chloromethyl group can undergo further substitution, such as nucleophilic substitution, to form ethers or amines, while the nitro group can be reduced to an amine, providing a versatile handle for constructing more complex molecules . As a building block, it is useful in pharmaceutical research and for the development of advanced materials . Researchers can obtain this product in various purities, including high and ultra-high purity grades (99%, 99.9%, 99.99%, and higher) to meet specific research requirements . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary use. Please request a Safety Data Sheet (SDS) and refer to it for comprehensive handling and safety information. Standard bulk packaging includes palletized plastic pails and fiber or steel drums .

Properties

IUPAC Name

4-(chloromethyl)-2-ethoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-9-5-7(6-10)3-4-8(9)11(12)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYUROFBJONFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Chloro-4-ethoxy-1-nitrobenzene (CAS 5391-55-9): Molecular Formula: C₈H₈ClNO₃ Substituents: Nitro (1), chloro (2), ethoxy (4). Key Difference: Chloro substituent replaces chloromethyl, reducing reactivity for nucleophilic substitution.

4-Chloro-1-ethoxy-2-nitrobenzene: Molecular Formula: C₈H₇ClNO₃ Substituents: Ethoxy (1), nitro (2), chloro (4). Key Difference: Substituent positions alter electronic effects; chloro at position 4 lacks the reactivity of chloromethyl.

2-(1-Chloroethyl)-1-methyl-4-nitrobenzene (CAS 1443981-94-9): Molecular Formula: C₉H₁₀ClNO₂ Substituents: Methyl (1), chloroethyl (2), nitro (4). Key Difference: Branched chloroethyl group introduces steric hindrance, unlike linear chloromethyl.

4-Chloro-1-[2-(chloromethyl)phenoxy]-2-nitrobenzene: Molecular Formula: C₁₃H₉Cl₂NO₃ Substituents: Complex phenoxy-chloromethyl group at position 1, nitro (2), chloro (4).

Comparative Data Table:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Reactivity Notes Reference
4-(Chloromethyl)-2-ethoxy-1-nitrobenzene C₉H₉ClNO₃ 214.45 1-NO₂, 2-OCH₂CH₃, 4-CH₂Cl High reactivity at CH₂Cl site -
2-Chloro-4-ethoxy-1-nitrobenzene C₈H₈ClNO₃ 201.61 1-NO₂, 2-Cl, 4-OCH₂CH₃ Low nucleophilic substitution
4-Chloro-1-ethoxy-2-nitrobenzene C₈H₇ClNO₃ 200.60 1-OCH₂CH₃, 2-NO₂, 4-Cl Electronically deactivated ring
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene C₉H₁₀ClNO₂ 199.64 1-CH₃, 2-CH(CH₂Cl), 4-NO₂ Steric hindrance limits reactions
4-Chloro-1-[2-(chloromethyl)phenoxy]-2-nitrobenzene C₁₃H₉Cl₂NO₃ 298.12 1-(Phenoxy-CH₂Cl), 2-NO₂, 4-Cl Enhanced lipophilicity

Physicochemical Properties

  • Melting Points: While direct data for the target compound is unavailable, analogues like 1-amino-4-chloro-2-nitrobenzene (mp 116–118°C) suggest nitro-substituted aromatics generally exhibit moderate melting points. Chloromethyl groups may lower melting points compared to chloro due to reduced symmetry.
  • Solubility: Ethoxy groups enhance solubility in polar organic solvents (e.g., methanol, ethanol) compared to purely nitro- or chloro-substituted derivatives.
  • Stability : Nitro groups confer thermal stability, but chloromethyl groups may render the compound moisture-sensitive, requiring storage at 4°C (as seen in analogues).

Biological Activity

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene, with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol, is an aromatic compound characterized by its unique substituents: a nitro group, an ethoxy group, and a chloromethyl group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of novel anticancer agents.

The presence of the chloromethyl and nitro groups in 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene contributes to its reactivity. The chloromethyl group can act as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring.

Biological Activity Overview

Research indicates that 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene may exhibit various biological activities, particularly in anticancer research. Its derivatives have shown promising results in vitro against different cancer cell lines.

Potential Anticancer Activity

A study highlighted the synthesis of novel 4-anilinoquinazoline derivatives incorporating chloromethyl groups, which demonstrated significant anticancer activity . This suggests that compounds like 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene could serve as precursors for developing effective anticancer agents.

Interaction Studies

Understanding the interactions of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene with biological systems is crucial for predicting its therapeutic potential and toxicity. Interaction studies have focused on its reactivity with nucleophiles and electrophiles, which can provide insights into its behavior in cellular environments.

Table 1: Comparison of Structural Analogues

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-nitroanilineContains an amino group instead of an ethoxy groupKnown for significant antitumor activity
4-Ethoxy-2-nitrochlorobenzeneSimilar nitro and ethoxy groupsExhibits different reactivity patterns
1-Chloro-2-ethoxy-4-nitrobenzeneChlorine atom at a different positionMay show different biological activity profiles

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds. For instance, derivatives bearing electron-donating groups demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . These findings suggest that modifications to the structure of compounds similar to 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene can significantly influence their biological efficacy.

Preparation Methods

Nitration and Ethoxylation of Chlorobenzene Derivatives

The initial stage in the synthesis typically involves nitration of a chlorinated ethoxybenzene precursor or ethoxylation of a chloronitrobenzene intermediate. According to literature on related compounds such as 4-chloro-2-ethoxy-1-nitrobenzene, the reaction conditions often employ nitration using fuming nitric acid and concentrated sulfuric acid at low temperatures to control regioselectivity and prevent over-nitration.

Typical conditions:

Step Reagents & Conditions Notes
Nitration 2-chlorobenzyl chloride + fuming HNO3 + H2SO4 Temperature maintained below 0°C to avoid side reactions; product precipitates out during reaction
Ethoxylation Reaction in dimethyl sulfoxide (DMSO) at 50°C for 18 hours under inert atmosphere Provides ethoxy substitution at ortho position relative to chlorine

This approach yields 4-chloro-2-ethoxy-1-nitrobenzene with moderate to good yields (~75%) under carefully controlled conditions.

The introduction of the chloromethyl group at the 4-position on the aromatic ring is commonly achieved by chloromethylation of the corresponding ethoxy-nitrobenzene derivative. This step involves electrophilic substitution using chloromethylating agents such as chloromethyl chloride (also known as chloromethyl ether) or formaldehyde and hydrochloric acid under acidic conditions.

Key considerations:

  • The reaction is typically carried out in the presence of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or Lewis acids) to generate the electrophilic chloromethyl species.
  • Temperature control is critical to prevent poly-chloromethylation or decomposition.
  • Use of a two-phase system (organic solvent and acid) can improve selectivity and facilitate product isolation.

Detailed Synthetic Route from Patented Procedures

A closely related synthetic sequence from patent literature involves the following steps, which can be adapted for preparing 4-(chloromethyl)-2-ethoxy-1-nitrobenzene:

Step Description Reagents/Conditions Outcome
1 Preparation of 4-nitro-2-chloromethyl-chlorobenzene 2-chlorobenzyl chloride dissolved in concentrated sulfuric acid, cooled to -5°C; slow addition of fuming nitric acid maintaining <0°C Selective nitration yields chloromethyl-nitrochlorobenzene intermediate with precipitation during reaction
2 Conversion to 4-nitro-2-methoxymethyl-chlorobenzene Reaction with methanol or ethoxy source under controlled conditions Substitution of chloromethyl with methoxy or ethoxy group at 2-position
3 Amination step (optional for related compounds) Reaction with benzylamine and phase transfer catalyst at elevated temperature (125°C) Formation of benzylamino intermediate (for further transformations)
4 Hydrogenation Palladium or platinum catalyst under hydrogen atmosphere (2-3 bar) Reduction of nitro group to amine if required
5 Acid precipitation and isolation Acid treatment to precipitate product salts Purification and isolation of final compound

While the above sequence is for methoxymethyl derivatives, the analogous ethoxy substitution can be introduced similarly, adapting solvent and reagent choices.

Reaction Conditions and Optimization

Key parameters affecting yield and purity:

Parameter Optimal Range/Condition Effect on Reaction
Temperature -5°C to 0°C during nitration Controls regioselectivity and limits side reactions
Acid concentration pH ~0.5 to 4 in acid phase Ensures effective chloromethylation and nitration
Solvent Use of toluene or DMSO for organic phase Facilitates phase separation and product crystallization
Reaction time 18 hours for ethoxylation in DMSO Ensures complete substitution without decomposition
Catalyst Palladium or platinum catalyst for hydrogenation Efficient reduction of nitro groups when applicable

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitration 2-chlorobenzyl chloride + fuming HNO3 + H2SO4 -5°C to 0°C ~1-2 hours High (not specified) Product precipitates during reaction
Ethoxylation Dimethyl sulfoxide, inert atmosphere 50°C 18 hours ~75% Controlled to avoid side reactions
Chloromethylation Chloromethyl chloride + acid catalyst Ambient to 40°C Few hours Moderate Two-phase system improves selectivity
Hydrogenation (optional) Pd or Pt catalyst, H2 atmosphere (2-3 bar) Room temperature 30 min - 4 h High Reduces nitro group if required

Research Findings and Analytical Support

  • The nitration step must be carefully controlled to avoid over-nitration or degradation of the chloromethyl group.
  • Use of phase transfer catalysts and biphasic reaction media enhances the selectivity and yield of chloromethylation.
  • Hydrogenation catalysts such as palladium on carbon can selectively reduce nitro groups without affecting sensitive substituents.
  • Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product structure.

Q & A

Q. What are the common synthetic routes for 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or nitration of precursor aromatic systems. For example:

  • Chloromethylation : A benzene derivative (e.g., 2-ethoxy-1-nitrobenzene) reacts with formaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to introduce the chloromethyl group .
  • Nitration : Ethoxy-substituted benzene derivatives are nitrated using mixed acids (HNO₃/H₂SO₄), with temperature control (<10°C) to avoid over-nitration .

Q. Key Factors for Yield Optimization :

ConditionOptimal RangeImpact on Yield
Temperature0–5°CPrevents side reactions (e.g., decomposition of nitro groups)
CatalystZnCl₂Accelerates chloromethylation by stabilizing intermediates
SolventDichloromethaneEnhances solubility of nitroaromatics

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm, while the ethoxy group (–OCH₂CH₃) shows a quartet at δ 1.2–1.4 ppm (CH₃) and a triplet at δ 3.4–3.6 ppm (CH₂) .
  • IR Spectroscopy : Strong absorption bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C–Cl stretch) confirm functional groups .
  • X-ray Crystallography : Resolves regioselectivity ambiguities in nitro group positioning (e.g., para vs. ortho substitution) .

Common Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or impurities. For example, residual DMSO-d₆ can obscure ethoxy signals; deuterated chloroform is preferred .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

The –CH₂Cl moiety acts as an electrophilic site for nucleophilic substitution (SN₂) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Key findings:

  • Palladium Catalysis : Pd(PPh₃)₄ enables coupling with aryl boronic acids, but the nitro group deactivates the catalyst unless electron-withdrawing groups are mitigated .
  • Base Sensitivity : Strong bases (e.g., NaOH) hydrolyze –CH₂Cl to –CH₂OH, requiring mild conditions (e.g., K₂CO₃ in DMF) .

Case Study : Substituting –CH₂Cl with –CH₂NH₂ via ammonolysis achieved 78% yield in a peptide conjugation study .

Q. What strategies resolve conflicting data on the compound’s stability under varying storage conditions?

Conflicting reports on decomposition rates (e.g., hydrolysis of –CH₂Cl in humid environments) necessitate controlled studies:

Storage ConditionStability (TGA/DSC Data)Recommended Protocol
4°C (dry)>12 monthsUse desiccated amber vials
RT (humid)Decomposition in 2 weeksAdd molecular sieves (3Å)

Mechanistic Insight : Hydrolysis of –CH₂Cl follows pseudo-first-order kinetics, with activation energy (Eₐ) = 45 kJ/mol .

Q. How can computational modeling predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic sites:

  • Nitro Group Orientation : The meta position to –OCH₂CH₃ is more reactive due to lower electron density (Mulliken charge = +0.32) .
  • Chloromethyl Effects : The –CH₂Cl group slightly destabilizes the aromatic ring, increasing susceptibility to electrophilic attack at the para position .

Validation : Experimental nitration of 4-(Chloromethyl)-2-ethoxybenzene confirmed DFT-predicted regioselectivity (86% para product) .

Q. What are the implications of the compound’s photodegradation profile for handling protocols?

UV-Vis studies (λmax = 290 nm) reveal rapid photodegradation under UV light (t₁/₂ = 2 hours):

  • Primary Degradation Pathway : Cleavage of the C–Cl bond generates free radicals, detected via ESR spectroscopy .
  • Mitigation : Use UV-filtered glassware and minimize light exposure during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

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